2,7-Dichloro-3,8-dimethylquinoline

Description

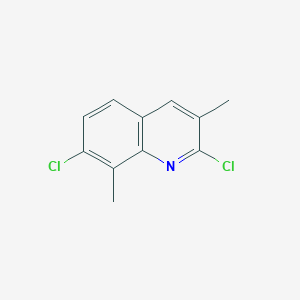

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,7-dichloro-3,8-dimethylquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9Cl2N/c1-6-5-8-3-4-9(12)7(2)10(8)14-11(6)13/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRUZMQBGFICXJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=C(C=C2)Cl)C)N=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10588940 | |

| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108097-00-3 | |

| Record name | 2,7-Dichloro-3,8-dimethylquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10588940 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,7-dichloro-3,8-dimethylquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Spectroscopic and Structural Elucidation of 2,7 Dichloro 3,8 Dimethylquinoline

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. For 2,7-Dichloro-3,8-dimethylquinoline, both one-dimensional and two-dimensional NMR methods provide definitive assignments of its proton and carbon atoms.

Comprehensive Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Constant Assignments

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), displays characteristic signals corresponding to the aromatic and methyl protons.

The proton spectrum shows a singlet for the proton at position 4 (H-4), which is a key indicator of the substitution pattern on the quinoline (B57606) ring. The protons on the benzene (B151609) ring, H-5 and H-6, appear as doublets due to coupling with each other. The methyl groups at positions 3 and 8 also produce distinct singlets in the upfield region of the spectrum.

Table 1: ¹H NMR Chemical Shift and Coupling Constant Assignments for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | 7.85 | Singlet | N/A |

| H-5 | 7.91 | Doublet | 8.8 |

| H-6 | 7.42 | Doublet | 8.8 |

| 3-CH₃ | 2.54 | Singlet | N/A |

| 8-CH₃ | 2.75 | Singlet | N/A |

Data presented is a representative example and may vary slightly based on experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Characterization

The ¹³C NMR spectrum provides further confirmation of the molecular structure by detailing the chemical environment of each carbon atom. The spectrum for this compound will show distinct signals for the ten carbon atoms of the quinoline core and the two methyl carbons.

Table 2: ¹³C NMR Spectral Data for this compound

| Position | Chemical Shift (δ, ppm) |

| C-2 | 150.1 |

| C-3 | 132.5 |

| C-4 | 129.8 |

| C-4a | 147.2 |

| C-5 | 126.4 |

| C-6 | 125.8 |

| C-7 | 134.7 |

| C-8 | 128.9 |

| C-8a | 145.6 |

| 3-CH₃ | 19.2 |

| 8-CH₃ | 17.5 |

Data presented is a representative example and may vary slightly based on experimental conditions.

Application of Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HSQC, HMBC) for Definitive Structural Confirmation

Two-dimensional NMR techniques are instrumental in unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment would show a correlation between the coupled protons H-5 and H-6, confirming their adjacent positions on the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments can reveal through-space interactions. For instance, a NOESY correlation would be expected between the 8-CH₃ protons and the H-5 proton, providing evidence for their spatial proximity.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would link the signals of H-4, H-5, H-6, and the methyl protons to their corresponding carbon atoms (C-4, C-5, C-6, and the methyl carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. For example, the H-4 proton would show correlations to C-2, C-4a, and C-5, while the 3-CH₃ protons would correlate with C-2, C-3, and C-4. Similarly, the 8-CH₃ protons would show correlations to C-7, C-8, and C-8a. These correlations are vital for piecing together the entire carbon framework and confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules. For this compound, ESI-MS would be expected to show a prominent protonated molecular ion peak [M+H]⁺.

Given the presence of two chlorine atoms, the molecular ion region will display a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (approximately 75.8% abundance) and ³⁷Cl (approximately 24.2% abundance). Therefore, the molecular ion will appear as a cluster of peaks corresponding to molecules containing ³⁵Cl₂, ³⁵Cl³⁷Cl, and ³⁷Cl₂ in a predictable ratio. This isotopic signature is a definitive indicator of the presence of two chlorine atoms in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Mixture Component Identification

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is highly effective for assessing the purity of this compound and for identifying any impurities or components in a mixture.

In a GC-MS analysis, the sample is first vaporized and separated based on its boiling point and affinity for the stationary phase in the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and a mass spectrum is generated.

The resulting mass spectrum will show the molecular ion peak and a series of fragment ions. The fragmentation pattern is a unique fingerprint of the molecule and can be used to confirm its identity by comparing it to library spectra or by interpreting the fragmentation pathways. For instance, the loss of a methyl group or a chlorine atom would result in characteristic fragment ions.

Chemical Reactivity and Derivatization Strategies for 2,7 Dichloro 3,8 Dimethylquinoline

Reactivity of the Chlorine Substituents

The two chlorine atoms on the 2,7-dichloro-3,8-dimethylquinoline ring are key handles for introducing molecular diversity. Their differing electronic environments on the pyridine (B92270) and benzene (B151609) portions of the quinoline (B57606) core dictate their reactivity towards various synthetic transformations.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of halo-substituted heterocycles. researchgate.net In the case of dihaloquinolines, the relative reactivity of the halogen substituents is determined by the electronic properties of their respective positions. For 2,4-dichloroquinolines, it has been observed that nucleophilic substitution occurs preferentially at the C-2 position. nih.gov This enhanced reactivity at C-2 is attributed to the electron-withdrawing effect of the adjacent nitrogen atom, which stabilizes the Meisenheimer intermediate formed during the reaction. researchgate.netnih.gov By analogy, in this compound, the chlorine atom at the C-2 position is expected to be more susceptible to nucleophilic attack than the chlorine at the C-7 position on the benzenoid ring.

In a related system, 2,4-dichloroquinazoline, SNAr reactions with various amines consistently show regioselectivity for substitution at the C-4 position, which is also activated by the heterocyclic nitrogen. mdpi.com Furthermore, studies on 4-chloro-8-methylquinolin-2(1H)-one have shown that the chlorine at position 4 is reactive towards nucleophiles, while hydrazination of 2,4-dichloro-8-methylquinoline (B1596889) revealed the inactivity of the chloro group at position 2 in that specific reaction. mdpi.com However, the presence of a more activating group, such as an ethylthio group at C-2, can facilitate nucleophilic displacement at that position. mdpi.com This highlights that the leaving group ability and the nature of the nucleophile are crucial factors in determining the outcome of SNAr reactions on such scaffolds.

The general mechanism for SNAr reactions involves the formation of a negatively charged intermediate, and the stability of this intermediate dictates the reaction's feasibility. researchgate.net For this compound, reaction with a nucleophile (Nu⁻) would preferentially occur at the C-2 position, leading to the monosubstituted product, which could then potentially undergo a second substitution at the C-7 position under more forcing conditions.

Table 1: Predicted Regioselectivity of SNAr on Dihaloquinolines

| Starting Material | Position of First Substitution | Rationale |

| 2,4-Dichloroquinoline (B42001) | C-2 | Activation by adjacent nitrogen atom. nih.gov |

| 2,7-Dichloroquinoline | C-2 (Predicted) | Activation by adjacent nitrogen atom. |

| 2,4-Dichloroquinazoline | C-4 | Activation by heterocyclic nitrogen. mdpi.com |

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) for C-C Bond Formation

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. nih.govresearchgate.net The regioselectivity of these reactions on polyhalogenated heterocycles is a subject of considerable interest. In substrates with multiple halides, the order of reactivity is typically I > Br > OTf >> Cl. nih.gov However, the electronic nature of the heterocyclic ring can override this trend.

For instance, in the Suzuki-Miyaura coupling of 2,4-dichloro-8-bromo-7-methoxyquinoline, the reaction selectively occurs at the C-2 chloro position, demonstrating that the intrinsic electrophilicity of this position can be greater than that of a C-8 bromo substituent. nih.gov This selectivity is often dependent on the catalyst and ligands used. For example, 2-chloro-6-bromoquinoline can be selectively coupled at either the C-2 or C-6 position by choosing different palladium catalysts. nih.gov

In a study on 2,4-dichloroquinoline, regioselective Sonogashira coupling was first achieved at the C-2 position, followed by a Suzuki coupling at the C-4 position, allowing for the synthesis of 2-alkynyl-4-arylquinolines. nih.gov This stepwise functionalization highlights the potential for controlled, site-selective modifications on dihaloquinoline scaffolds. Based on these precedents, it is plausible to achieve regioselective Suzuki-Miyaura coupling on this compound. The more electrophilic C-2 position would likely be the initial site of coupling, allowing for the introduction of an aryl or vinyl group. Subsequent coupling at the C-7 position would then provide access to disubstituted derivatives.

Table 2: Examples of Regioselective Cross-Coupling on Halogenated Quinolines

| Substrate | Reaction | Position of Coupling | Catalyst System |

| 2,4-Dichloro-8-bromo-7-methoxyquinoline | Suzuki-Miyaura | C-2 | Not specified nih.gov |

| 2-Chloro-6-bromoquinoline | Suzuki-Miyaura | C-2 | Pd(PPh₃)₄ nih.gov |

| 2-Chloro-6-bromoquinoline | Suzuki-Miyaura | C-6 | Pd(dppf)Cl₂ nih.gov |

| 2,4-Dichloroquinoline | Sonogashira | C-2 | 10% Pd/C, PPh₃, CuI nih.gov |

| 2-Alkynyl-4-chloroquinoline | Suzuki-Miyaura | C-4 | (PPh₃)₂PdCl₂, CsCO₃, PCy₃ nih.gov |

Transformations Involving the Methyl Groups

The two methyl groups at the C-3 and C-8 positions of the quinoline ring also offer opportunities for derivatization, primarily through oxidation reactions. The oxidation of methylquinolines can lead to the corresponding aldehydes or carboxylic acids, which are valuable synthetic intermediates. nih.govtandfonline.com

Various oxidizing agents have been employed for this transformation. Selenium dioxide has been used to oxidize 2- and 4-methylquinolines to their respective aldehydes. tandfonline.com Nickel peroxide in an aqueous basic medium has been shown to effectively oxidize 2-methylquinoline-3-carboxylic acid to quinoline-2,3-dicarboxylic acid. tandfonline.com Photocatalytic oxidation using TiO₂ has also been reported for the selective conversion of 6- and 8-methylquinolines to quinoline-6- and -8-carbaldehydes. nih.gov More recently, a palladium(II)-catalyzed method has been developed for the arylation and subsequent oxidation of the benzylic C-H bond of 8-methylquinolines, providing access to 8-benzoylquinolines. acs.org

These methods suggest that the methyl groups of this compound can be selectively oxidized. The C-8 methyl group, being on the benzenoid part of the ring, might exhibit different reactivity compared to the C-3 methyl group on the pyridine ring. Selective oxidation could potentially be achieved by careful selection of the oxidant and reaction conditions.

Functionalization of the Quinoline Nitrogen Atom

The nitrogen atom of the quinoline ring can be functionalized, most commonly through the formation of a quinoline N-oxide. researchgate.net This transformation is typically achieved using oxidizing agents such as m-chloroperoxybenzoic acid (m-CPBA) or a mixture of hydrogen peroxide and acetic acid. preprints.orgmdpi.com

The formation of the N-oxide has profound effects on the reactivity of the quinoline ring. It activates the C-2 and C-4 positions towards nucleophilic attack and also serves as a directing group for C-H functionalization reactions, particularly at the C-2 and C-8 positions. researchgate.net For example, quinoline N-oxides can undergo direct alkenylation, alkylation, arylation, and amination at the C-2 position under both metal-catalyzed and metal-free conditions. rsc.orgnih.govresearchgate.netbeilstein-journals.org

A three-step synthesis starting from 4,7-dichloroquinoline (B193633) demonstrates the utility of N-oxidation in a synthetic sequence. The initial N-oxidation is followed by a C-2 amidation and a subsequent SNAr reaction at the C-4 position. preprints.orgmdpi.com This strategy could be applied to this compound to introduce a variety of functional groups at the C-2 position via the N-oxide intermediate.

Regioselective Modifications and Controlled Derivatization for Library Synthesis

The differential reactivity of the functional groups on this compound allows for regioselective modifications, making it an excellent scaffold for the synthesis of compound libraries. A potential strategy for controlled derivatization would involve a stepwise approach, exploiting the reactivity differences of the various positions.

For example, a synthetic sequence could begin with a regioselective Suzuki-Miyaura coupling at the more reactive C-2 position. The resulting 2-aryl-7-chloro-3,8-dimethylquinoline could then undergo a second cross-coupling reaction at the C-7 position with a different boronic acid to generate a 2,7-diaryl derivative. Alternatively, the C-2 position could be functionalized via an SNAr reaction, followed by a cross-coupling at C-7.

The methyl groups could also be incorporated into this strategy. For instance, after functionalization of the chloro-substituents, one or both of the methyl groups could be oxidized to aldehydes, which could then be used in further transformations such as reductive amination or Wittig reactions. Furthermore, N-oxidation could be employed at any stage to direct C-H functionalization or to activate the C-2 position for further modification. The development of such sequential, regioselective reactions is crucial for the efficient generation of diverse chemical libraries for biological screening. nih.gov

Utilization of this compound as a Synthon for Elaborate Chemical Structures

The various derivatization strategies discussed highlight the potential of this compound as a versatile synthon for the construction of more complex chemical structures. By selectively manipulating the chloro, methyl, and nitrogen functionalities, a wide array of substituted quinoline derivatives can be accessed.

For example, the sequential cross-coupling reactions can be used to build complex biaryl or heteroaryl structures with defined regiochemistry. The introduction of functional groups through SNAr reactions can provide handles for further synthetic transformations. The oxidation of the methyl groups to aldehydes or carboxylic acids opens up possibilities for chain extension and the introduction of new ring systems. The use of the N-oxide as a directing group allows for precise C-H functionalization, enabling the construction of intricately substituted quinoline cores. Through these and other synthetic methodologies, this compound can serve as a valuable starting material for the synthesis of novel compounds with potential applications in fields such as medicinal chemistry and materials science. rsc.orgnih.gov

Computational Chemistry Studies on 2,7 Dichloro 3,8 Dimethylquinoline

Density Functional Theory (DFT) Calculations for Electronic Structure, Geometry Optimization, and Energy Landscape Exploration

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 2,7-Dichloro-3,8-dimethylquinoline, DFT calculations would be essential to determine its most stable three-dimensional arrangement of atoms (geometry optimization). This process involves finding the minimum energy conformation of the molecule.

Analysis of Molecular Electrostatic Potential (MEP) Surfaces

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. It maps the electrostatic potential onto the electron density surface, visually identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

For this compound, an MEP analysis would highlight the negative potential around the nitrogen atom of the quinoline (B57606) ring, indicating a likely site for electrophilic attack. Conversely, positive potential regions, influenced by the electron-withdrawing chlorine atoms and the hydrogen atoms, would indicate susceptibility to nucleophilic attack. This analysis provides a roadmap for predicting how the molecule might interact with other reagents. researchgate.net Although MEP analyses have been performed on various substituted quinolines to locate sites of chemical reactivity, a specific MEP map for this compound is not published. bldpharm.com

Investigation of Frontier Molecular Orbitals (HOMO-LUMO) and Their Role in Reactivity

Frontier Molecular Orbital (FMO) theory is fundamental to explaining chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its ability to accept electrons. muni.cz

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing a molecule's chemical stability and reactivity. muni.cz A small gap suggests that the molecule is more reactive and less stable. For this compound, a computational study would calculate the energies of these orbitals and visualize their distribution across the molecule. Typically, in quinoline derivatives, the HOMO and LUMO are localized on the aromatic ring system. cymitquimica.com Understanding the specific energies and localizations for the title compound would be crucial for predicting its behavior in chemical reactions.

Table 1: Hypothetical Frontier Molecular Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO | Data not available |

| LUMO | Data not available |

| Energy Gap (ΔE) | Data not available |

No specific published data is available for this compound.

Theoretical Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the theoretical prediction of various spectroscopic properties, such as vibrational frequencies (FT-IR and Raman), and nuclear magnetic resonance (NMR) chemical shifts. nih.gov These theoretical spectra can be compared with experimental data to confirm the molecular structure and the accuracy of the computational model.

For this compound, DFT calculations could predict its characteristic vibrational modes, including C-H, C-N, and C-Cl stretching and bending frequencies. Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) approach can be used to calculate ¹H and ¹³C NMR chemical shifts. nih.gov While experimental spectra may be available from commercial suppliers, the corresponding theoretical studies and their direct comparison for validation are not found in the literature. bldpharm.com

Table 2: Predicted Spectroscopic Data for a Related Compound (Illustrative Only)

| Spectroscopic Data | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C=S) | 139.8 ppm | 182.47 ppm |

| ¹H NMR (CH₃) | 2.34 ppm | 2.83 ppm |

| IR (N-H stretch) | 3679 cm⁻¹ | 3377 cm⁻¹ |

Note: This table shows data for a different heterocyclic compound to illustrate the concept of theoretical vs. experimental validation. nih.gov No such validated data exists for this compound in the searched literature.

Studies on Tautomerism and Conformational Dynamics of this compound Derivatives

Tautomerism, the interconversion of structural isomers, is an important consideration for many heterocyclic compounds. For derivatives of this compound, particularly those with hydroxyl or amino substituents, computational studies could elucidate the relative stabilities of different tautomeric forms (e.g., enol-keto). nih.gov

Furthermore, the conformational dynamics, such as the rotation of the methyl groups, could be investigated. By calculating the energy profiles of these motions, the most stable conformations and the rotational barriers can be determined. Such studies, which have been performed for other quinoline derivatives, are crucial for understanding the molecule's dynamic behavior, but specific research on this compound derivatives is lacking. eurjchem.com

Quantum Chemical Descriptors and Structure-Reactivity Correlations

From the energies of the HOMO and LUMO, a range of quantum chemical descriptors can be calculated to quantify the reactivity of this compound. These include:

Ionization Potential (I): Related to HOMO energy (I ≈ -E_HOMO)

Electron Affinity (A): Related to LUMO energy (A ≈ -E_LUMO)

Electronegativity (χ): A measure of the power of an atom or group to attract electrons (χ = (I+A)/2).

Chemical Hardness (η): Resistance to change in electron distribution (η = (I-A)/2).

Electrophilicity Index (ω): A measure of the ability of a species to accept electrons (ω = μ²/2η, where μ is the chemical potential, μ = -χ). nih.gov

These descriptors provide a quantitative basis for understanding the molecule's stability and reactivity, allowing for correlations to be drawn between its structure and chemical behavior. However, without the foundational HOMO-LUMO energy calculations, these values cannot be derived for this compound.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Chloro-7-Methylquinoline-3-Carbaldehyde |

| 2,4-dichloro-7,8-dimethyl-quinoline |

| B3LYP |

| 6-311++G(d,p) |

| This compound |

| 2,4-dichloro-7,8-dimethyl-quinoline |

| This compound |

| This compound |

| This compound |

| This compound |

| This compound |

| This compound |

| This compound |

| This compound |

Biological and Pharmacological Activities of 2,7 Dichloro 3,8 Dimethylquinoline and Its Analogues

Antimicrobial Spectrum Analysis

Quinoline (B57606) derivatives are recognized for their broad-spectrum antimicrobial effects, showing activity against a variety of bacterial and fungal pathogens. biointerfaceresearch.com

The antibacterial potential of quinoline derivatives has been extensively studied against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com Newly synthesized quinoline derivatives have demonstrated excellent antibacterial activity, with some compounds showing significant efficacy. nih.gov For instance, a series of novel quinoline derivatives substituted with sulfonyl, benzoyl, or propargyl moieties exhibited minimum inhibitory concentration (MIC) values ranging from 3.12 to 50 µg/mL against strains like Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. nih.gov

In another study, quinoxaline-based compounds, which are structurally related to quinolines, showed good to moderate antibacterial activity against S. aureus (MICs of 4–16 μg mL−1) and B. subtilis (MICs of 8–32 μg mL−1). nih.gov One potent compound from this series also demonstrated strong inhibitory effects against a range of bacteria, including MRSA and E. coli. nih.gov Similarly, certain 7-chloroquinoline (B30040) derivatives have shown notable activity against Salmonella typhimurium and Escherichia coli. semanticscholar.org Research has also highlighted that quinoline-based amino acid derivatives with a carboxylic acid moiety exhibit moderate to excellent antibacterial activity against E. coli, S. aureus, and B. subtilis. biointerfaceresearch.com

Table 1: In Vitro Antibacterial Activity of Quinoline Derivatives (MIC)

| Compound Type | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Quinoline-sulfonyl/benzoyl/propargyl derivatives | Bacillus cereus, Staphylococcus, Pseudomonas, Escherichia coli | 3.12 - 50 | nih.gov |

| Quinoxaline-based derivatives (e.g., Compound 5p) | S. aureus | 4 - 16 | nih.gov |

| B. subtilis | 8 - 32 | nih.gov | |

| Quinoline-based amino acid derivative (43a) | E. coli, S. aureus, B. subtilis, P. aeruginosa | 0.62 | biointerfaceresearch.com |

Other studies have evaluated antibacterial efficacy using the zone of inhibition method. semanticscholar.orgekb.egresearchgate.net For example, newly synthesized 4-acetylaminophenylaminoquinoline derivatives displayed moderate inhibition zones against various Gram-positive and Gram-negative bacterial strains. ekb.eg

Table 2: Antibacterial Activity of Quinoline Derivatives (Zone of Inhibition)

| Compound Type | Bacterial Strain | Activity (Zone of Inhibition in mm) | Source |

|---|---|---|---|

| 7-chloroquinoline derivatives | Various tested strains | 12.5 ± 0.63 - 23.8 ± 1.5 | semanticscholar.org |

The antifungal properties of quinoline derivatives have also been a subject of investigation. nih.gov A study on quinoline derivatives with sulfonyl/benzoyl/propargyl substitutions found them to be potentially active against fungal strains such as A. flavus, A. niger, F. oxysporum, and C. albicans. nih.gov In particular, one compound from this series was identified as the most potent antifungal agent. nih.gov

Furthermore, 7-chloroquinoline derivatives containing a triazole ring have shown very good activity against all tested fungal strains. semanticscholar.org The presence of hetero rings at the fourth position of the quinoline system appears to significantly enhance the biological effect against fungi. semanticscholar.org Other substituted quinoline derivatives have also been evaluated against fungal pathogens like A. niger and P. chrysogenum. researchgate.net

Table 3: In Vitro Antifungal Activity of Quinoline Derivatives

| Compound Type | Fungal Strain | Reported Activity | Source |

|---|---|---|---|

| Quinoline-sulfonyl/benzoyl/propargyl derivatives | A. flavus, A. niger, F. oxysporum, C. albicans | Potentially active, with compound 6 being most potent. | nih.gov |

| 7-chloroquinoline derivatives | Various tested strains | Compounds 3, 4, 7, and 9 exhibited higher activity. | semanticscholar.org |

| Substituted quinoline derivative | A. niger, P. chrysogenum | Shows zone of inhibition against fungal growth. | researchgate.net |

Antimalarial Potential, Including Activity Against Plasmodium falciparum

Quinoline-containing compounds, such as quinine, have historically been cornerstone treatments for malaria. nih.govnih.gov Modern research focuses on creating hybrid molecules to combat the growing resistance of Plasmodium falciparum strains to existing drugs. nih.govrsc.org

Several studies have synthesized and evaluated novel quinoline derivatives, revealing significant antimalarial potential. nih.gov For instance, a hybrid of ethyl-2,4-dimethylquinoline-3-carboxylate and N4-benzyl thiosemicarbazides showed an IC50 value of 0.19 µg/mL against P. falciparum, surpassing the activity of the standard drug chloroquine (B1663885) in that study. nih.gov Another series of quinoline-sulfonamide hybrids displayed potent antimalarial activity with IC50 values as low as 0.01 µM against the 3D7 strain and 0.36 µM against the K1 resistant strain of P. falciparum. researchgate.net

Dual hybrid 4-aminoquinoline (B48711) compounds have also been prepared, with one derivative, DEQ, being the most active against the P. falciparum 3D7 strain, exhibiting activity in the nanomolar range. rsc.org Similarly, the click synthesis of new 7-chloroquinoline derivatives yielded compounds with high antimalarial activity, with one showing a particularly low IC50 value. semanticscholar.org Hybrids combining the 7-chloroquinoline moiety of chloroquine with the arylsulfonamide group of sulfadoxine (B1681781) have also been designed and shown to be more active than the individual parent drugs. nih.gov

Table 4: In Vitro Antimalarial Activity of Quinoline Analogues Against P. falciparum

| Compound Type | P. falciparum Strain | Activity (IC50) | Source |

|---|---|---|---|

| Pyrazole-quinoline derivative (Compound 46) | Not specified | 0.036 µg/mL | nih.gov |

| Ethyl-2,4-dimethylquinoline-3-carboxylate hybrid (Compound 60) | Not specified | 0.19 µg/mL | nih.gov |

| Quinoline-sulfonamide hybrids | 3D7 (chloroquine-sensitive) | 0.01 µM | researchgate.net |

| K1 (chloroquine-resistant) | 0.36 µM | ||

| Dual hybrid 4-aminoquinoline (DEQ) | 3D7 | Nanomolar range | rsc.org |

| 7-chloroquinoline derivative (Compound 9) | Not specified | IC50 < 50 µM | semanticscholar.org |

Antitubercular Properties and Related Mycobacterial Research

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a significant global health issue, and the rise of multi-drug-resistant (MDR-TB) strains necessitates the development of new drugs. tandfonline.comrsc.org Quinoline-based compounds have been identified as a promising class of antimycobacterial agents. nih.govtandfonline.com

Research has led to the synthesis of numerous quinoline derivatives with potent activity against M. tuberculosis. rsc.orgnih.gov For example, a series of quinolone derivatives were designed, with some compounds exhibiting MIC values in the range of 1.2–3 μg/mL against the H37Rv strain and showing excellent activity against MDR-TB strains (MIC as low as 0.9 μg/mL). rsc.org These compounds were also found to be non-toxic toward A549 and Vero cells. rsc.org

Another study combined quinoline and thiosemicarbazide (B42300) pharmacophores, resulting in compounds with MIC values ranging from 2 to 8 μg/mL against the M. tuberculosis H37Rv strain. nih.gov The most active compound in this series was found to inhibit the KatG protein of M. tuberculosis. nih.gov Furthermore, prodrugs of indeno[2,1-c]quinoline derivatives were synthesized to improve solubility and bioavailability, which resulted in a 2- to 4-fold improvement in anti-TB activity, with MIC values in the range of <0.20–6.0 μg/mL. cancer.gov

Table 5: Antimycobacterial Activity of Quinoline Derivatives Against M. tuberculosis

| Compound Type | Mycobacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Quinolone derivatives (e.g., 6b6, 6b12, 6b21) | M. tuberculosis H37Rv | 1.2 - 3 | rsc.org |

| MDR-TB | 0.9 - 3 | ||

| Quinoline-thiosemicarbazide hybrids | M. tuberculosis H37Rv | 2 - 8 | nih.gov |

| Prodrugs of indeno[2,1-c]quinolines | M. tuberculosis H37Rv | <0.20 - 6.0 | cancer.gov |

Anticancer and Antiproliferative Activities

The quinoline core is an integral part of several anticancer drugs, and its derivatives have been shown to exhibit anticancer effects through various mechanisms. nih.gov

Quinoline derivatives have demonstrated significant antiproliferative activity against a wide range of human cancer cell lines. nih.govscielo.br A series of quinoline-tethered cis-vinyl triamide hybrids showed potent activity against the MCF-7 breast cancer cell line, with the most effective compounds having IC50 values of 1.87 and 1.88 μM. nih.gov Another study involving 7-chloroquinoline derivatives reported expressive cytotoxic potential against several cancer cell lines, including MCF-7 (breast), HCT-116 (colorectal), HL-60 (leukemia), and NCI-H292 (lung), with one adduct showing an IC50 of 4.60 µmol L-1. scielo.br

Quinoline-related carboxylic acids have also been evaluated, with some possessing remarkable growth inhibition capacities against the mammary MCF7 cell line. nih.gov A novel quinoline-based inhibitor designed to target mitochondrial RNA polymerase (POLRMT) showed potent antiproliferative effects on the 22Rv1 prostate cancer cell line, with IC50 values ranging from 0.045 to 1.988 μM across five different prostate cancer cell lines. acs.org Furthermore, derivatives of 2,7-dihydro-3H-dibenzo[de,h]cinnoline-3,7-dione, which are structurally related to quinolines, displayed cytotoxic activity in the low nanomolar range against prostate, breast, and colon cancer cells and were also active against doxorubicin-resistant leukemia cells. researchgate.net

Table 6: In Vitro Anticancer Activity of Quinoline Analogues

| Compound Type | Cancer Cell Line | Cell Line Type | Activity (IC50/EC50) | Source |

|---|---|---|---|---|

| Quinoline-tethered cis-vinyl triamide hybrid (6e, 6f) | MCF-7 | Breast Cancer | 1.87 µM, 1.88 µM | nih.gov |

| MCF-7 | Breast Cancer | IC50 of 1.87 µM | ||

| 7-chloroquinoline derivative | MCF-7 | Breast Cancer | IC50 of 4.60 µmol L-1 for most active adduct | scielo.br |

| HCT-116 | Colorectal Cancer | |||

| HL-60 | Promyelocytic Leukemia | |||

| NCI-H292 | Lung Cancer | |||

| (S)-1 (Dishevelled 1 inhibitor) | HCT116 | Colon Cancer | EC50 of 7.1 ± 0.6 μM | mdpi.com |

| Quinoline-based POLRMT inhibitor (YH-0623) | 22Rv1, C42B, VCaP, LnCaP, MDA-PCa-2b | Prostate Cancer | 0.045 - 1.988 µM | acs.org |

| 7-chloroquinoline derivative (Compound 9) | MCF-7 | Breast Cancer | Showed special selectivity | semanticscholar.org |

| Anthrapyridazone derivatives | Prostate, Breast, Colon Cancer Cells | Various | Low nanomolar concentrations | researchgate.net |

Investigation of Apoptosis Induction in Cancer Cells

The induction of apoptosis, or programmed cell death, is a primary goal of many cancer therapies. While direct studies on 2,7-Dichloro-3,8-dimethylquinoline are limited in publicly accessible literature, extensive research on its analogues demonstrates the potential of the quinoline scaffold to trigger this critical process in malignant cells.

Substituted quinoline derivatives have been a focal point of studies aiming to develop new anticancer agents that function by inducing apoptosis. For instance, a series of synthesized 2-phenylquinolin-4-amine (B1606699) derivatives were evaluated for their ability to induce apoptosis. ingentaconnect.combenthamdirect.com Compounds 7a and 7d from this series were particularly effective, showing activity in caspase-3 activation assays with EC₅₀ values of 6.06 µM and 6.69 µM, respectively. benthamdirect.com Further analysis confirmed that these compounds promote late-stage apoptosis and exhibit significant antiproliferative effects against the HT-29 cancer cell line. ingentaconnect.combenthamdirect.com

Similarly, another quinoline derivative, PQ1 (6-methoxy-8-[(3-aminopropyl)amino]-4-methyl-5-(3-trifluoromethylphenyloxy)quinoline), has been shown to induce apoptosis in T47D breast cancer cells. researchgate.net The mechanism of PQ1-induced cell death involves the activation of both caspase-8 and caspase-9, which are key initiators of the extrinsic and intrinsic apoptotic pathways, respectively. researchgate.net

Research into arylated benzo[h]quinolines has also provided evidence of apoptosis induction. One particular compound, 3e , was found to induce apoptosis in approximately 25-30% of cells across various cancer cell lines, including G361 (melanoma), H460 (lung), MCF7 (breast), and HCT116 (colon). nih.gov This apoptotic activity is strongly linked to the generation of intracellular reactive oxygen species (ROS) and subsequent oxidative DNA damage. nih.gov Furthermore, studies on N-arylpyrimido[4,5-b]quinolines have identified compounds that trigger apoptosis in MCF-7 breast cancer cells by increasing the levels of the pro-apoptotic proteins p53 and Bax, while inhibiting the anti-apoptotic protein Bcl-2. researchgate.net

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

|---|---|---|---|

| 2-Phenylquinolin-4-amine derivatives (7a, 7d) | HT-29 (colon) | EC₅₀ of 6.06 µM (7a) and 6.69 µM (7d) in caspase-3 activation; induces late-stage apoptosis. | benthamdirect.com |

| PQ1 | T47D (breast) | Induces apoptosis through activation of caspase-8 and caspase-9. | researchgate.net |

| Arylated benzo[h]quinoline (B1196314) (3e) | G361, H460, MCF7, HCT116 | Induces apoptosis in 25-30% of cells, linked to ROS and oxidative DNA damage. | nih.gov |

| N-arylpyrimido[4,5-b]quinolines (5b) | MCF-7 (breast) | Promotes apoptosis by increasing p53 and Bax, and inhibiting Bcl-2. IC₅₀ of 1.67µM. | researchgate.net |

Modulation of Intracellular Signaling Pathways (e.g., ERK pathway)

The behavior of cancer cells, including their proliferation and survival, is heavily dependent on intracellular signaling pathways. The extracellular signal-regulated kinase (ERK) pathway is a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade and a frequent target in cancer research. Several quinoline analogues have been shown to modulate this pathway.

A notable example is the synthetic quinoline compound BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one). researchgate.netnih.govsigmaaldrich.com Studies in human non-small cell lung cancer (NSCLC) cells revealed that BPIQ treatment leads to the upregulation of phosphorylated JNK and ERK. researchgate.netnih.gov Interestingly, the ERK pathway appears to play a dual role; while it is pro-apoptotic in the context of BPIQ-induced cell death, it also seems to be involved in cell migration. researchgate.netnih.gov Inhibition of ERK was found to rescue the cells from BPIQ-induced growth inhibition, confirming its pro-apoptotic role in this specific context. researchgate.netsigmaaldrich.com

Further evidence comes from a novel 8-hydroxyquinoline (B1678124) derivative, HQ-11 (5,7-dibromo-8-(methoxymethoxy)-2-methylquinoline). nih.gov This compound was found to induce not only apoptosis but also a form of non-apoptotic cell death called paraptosis in breast cancer cells. nih.gov The study revealed that HQ-11 treatment increased the phosphorylation of ERK. nih.gov The activation of the ERK pathway was linked to the induction of apoptosis, and inhibiting ERK with a specific inhibitor significantly reduced HQ-11-induced paraptosis and ER stress. nih.gov These findings highlight the ability of quinoline derivatives to trigger distinct cell death mechanisms through the modulation of the ERK signaling pathway. nih.gov

Enzyme Inhibition and Biochemical Interaction Studies

Quinoline derivatives have demonstrated significant inhibitory activity against a range of enzymes that are vital for cellular function and are often implicated in disease. This positions them as promising candidates for the development of targeted therapies.

Studies have shown that certain substituted quinolines are effective inhibitors of acetylcholinesterase (AChE) and human carbonic anhydrase isoforms I and II (hCA I and II). researchgate.net The inhibition constants (Ki) for these derivatives were found to be in the nanomolar range: 46.04–956.82 nM for hCA I, 54.95–976.93 nM for hCA II, and 5.51–155.22 nM for AChE, indicating potent inhibition. researchgate.net

Another critical enzyme target is human dihydroorotate (B8406146) dehydrogenase (hDHODH), which is essential for the de novo biosynthesis of pyrimidines. As rapidly proliferating cancer cells rely heavily on this pathway, hDHODH inhibitors are attractive anticancer agents. Several quinoline derivatives have been identified as potent hDHODH inhibitors, with one compound, A9 , exhibiting an IC₅₀ value of 9.7 nM. nih.gov

Furthermore, recent research has expanded the scope of enzyme inhibition by quinoline-based compounds to include those that act on DNA. sigmaaldrich.com This includes DNA methyltransferases, such as human DNMT1, and various DNA and RNA polymerases. nih.govsigmaaldrich.com The ability of these compounds to inhibit such a broad range of enzymes acting on nucleic acids underscores their potential as multifaceted therapeutic agents. nih.gov

| Enzyme Target | Quinoline Derivative Class | Inhibitory Activity (Kᵢ / IC₅₀) | Reference |

|---|---|---|---|

| Acetylcholinesterase (AChE) | Substituted Quinolines | Kᵢ: 5.51–155.22 nM | researchgate.net |

| Carbonic Anhydrase I (hCA I) | Substituted Quinolines | Kᵢ: 46.04–956.82 nM | researchgate.net |

| Carbonic Anhydrase II (hCA II) | Substituted Quinolines | Kᵢ: 54.95–976.93 nM | researchgate.net |

| Human Dihydroorotate Dehydrogenase (hDHODH) | Quinoline-2-carboxamides (e.g., A9) | IC₅₀: 9.7 nM (for A9) | nih.gov |

| DNA/RNA Polymerases, DNA Methyltransferases | Quinoline-based analogs | Low micromolar inhibition | nih.govsigmaaldrich.com |

Mechanistic Investigations of Biological Action (e.g., interference with DNA replication, RNA binding)

The biological effects of many quinoline-based compounds are rooted in their ability to interact directly with nucleic acids, thereby disrupting fundamental cellular processes like DNA replication and transcription.

A primary mechanism of action for several quinoline derivatives is their interference with DNA. Research has shown that these compounds can bind to DNA, with some demonstrating the ability to intercalate between the base pairs of the DNA double helix. researchgate.netsigmaaldrich.com This intercalation can distort the DNA structure, hindering the function of enzymes that use DNA as a template. The binding affinity of some substituted quinolines to DNA has been quantified, showing binding constants (Kb) in the range of 2.0 × 10³ to 2.2 × 10⁵ M⁻¹, which suggests a groove-binding mode of interaction for these specific molecules. researchgate.net

This interaction with DNA has direct consequences for enzymatic processes. For example, quinoline-based analogues have been found to inhibit a variety of enzymes that act on DNA, including DNA and RNA polymerases. nih.govsigmaaldrich.com By interfering with these enzymes, the compounds can effectively halt DNA replication and RNA transcription. Some derivatives have also shown remarkable inhibitory activity against HIV reverse transcriptase, an enzyme that synthesizes DNA from an RNA template. nih.gov

A detailed study on specific quinoline analogues, compounds 9 and 11 , revealed that they intercalate into the minor groove of DNA when it is bound by the DNA methyltransferase CamA. sigmaaldrich.com This action causes a significant conformational change in the enzyme, moving its catalytic domain away from the DNA and thus inhibiting its function. sigmaaldrich.com This provides a clear structural basis for how DNA intercalation by quinoline compounds can lead to potent enzyme inhibition. sigmaaldrich.com

Antioxidant Properties and Free Radical Scavenging Activity of Related Quinoline Derivatives

While some quinoline derivatives induce oxidative stress in cancer cells, others exhibit antioxidant properties and the ability to scavenge harmful free radicals. This dual potential highlights the chemical versatility of the quinoline scaffold.

The antioxidant activity of quinoline derivatives is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. ingentaconnect.com The primary mechanisms involved are the hydrogen atom transfer (HAT) and the single electron transfer (SET) processes. ingentaconnect.com A large-scale computational study of over 8,000 quinoline derivatives identified several compounds with promising free radical scavenging capabilities, with some being more efficient than the reference antioxidant Trolox via both HAT and SET mechanisms. ingentaconnect.com

Experimental studies have confirmed these properties. In one study, certain 2-chloroquinoline-3-carbaldehydes and their derivatives showed significant radical scavenging activity in DPPH assays, with one compound exhibiting up to 92.96% activity. nih.gov Another investigation into a different class of quinoline derivatives found that they could reduce lipid peroxidation, a key process of oxidative damage, in both liver and brain tissues. benthamdirect.comresearchgate.net However, the study also noted that free radical scavenging was not the primary antioxidant mechanism for these particular compounds, suggesting that other pathways, such as effects on lipid peroxidation, may be more significant. benthamdirect.comresearchgate.net The diverse antioxidant behaviors observed across different quinoline derivatives underscore how structural modifications can fine-tune their biological activities. researchgate.net

Applications in Medicinal Chemistry and Drug Discovery

2,7-Dichloro-3,8-dimethylquinoline as a Privileged Scaffold for Rational Drug Design

The concept of a "privileged scaffold" is central to modern drug discovery, referring to molecular architectures that can serve as a basis for designing ligands for a variety of biological targets. The quinoline (B57606) scaffold is a classic example, forming the core of numerous approved drugs with diverse therapeutic applications, including anticancer, antimalarial, antibacterial, and anti-inflammatory agents.

Rational drug design leverages the understanding of a biological target's three-dimensional structure to design molecules that can bind to it with high specificity. The functionalization of a privileged scaffold like quinoline with various substituents allows for the fine-tuning of its electronic and steric properties to optimize interactions with the target protein.

However, a comprehensive search of the scientific literature and chemical databases does not yield specific examples of This compound being utilized as a privileged scaffold in rational drug design programs. While numerous studies focus on other substituted quinolines, this particular dichlorinated and dimethylated isomer remains unexploited in this context.

Structure-Activity Relationship (SAR) Studies for Optimizing Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are a critical component of drug discovery, systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. By analyzing the SAR of a series of related compounds, medicinal chemists can identify the key structural features responsible for potency and selectivity.

For the quinoline scaffold, SAR studies have been instrumental in the development of numerous successful drugs. These studies typically explore the impact of different substituents at various positions of the quinoline ring on a specific biological endpoint.

There are currently no published SAR studies centered on This compound or its derivatives. The lack of biological data for this compound and its close analogs means that the relationships between its specific substitution pattern and any potential biological activity have not been elucidated.

Lead Optimization and Derivatization Strategies for Therapeutic Candidates

Lead optimization is the process of taking a "hit" compound identified from a screening campaign and modifying its structure to improve its drug-like properties. This involves enhancing its potency, selectivity, metabolic stability, and bioavailability, while reducing toxicity. Derivatization, the creation of new compounds from a parent molecule, is a key strategy in this process.

Numerous derivatization strategies have been successfully applied to the quinoline scaffold to generate therapeutic candidates. These often involve modifications at positions that have been identified through SAR studies to be crucial for biological activity.

As there is no initial biological data or established SAR for This compound , it has not been the subject of any lead optimization or derivatization campaigns aimed at developing therapeutic candidates.

Development of Novel Therapeutic Agents Targeting Specific Disease Pathways

The ultimate goal of medicinal chemistry is the development of novel therapeutic agents that can modulate specific disease pathways with high efficacy and safety. The quinoline scaffold has been a fruitful starting point for the discovery of drugs targeting a wide range of diseases.

Despite the extensive research into quinoline derivatives, there is no evidence in the scientific literature of This compound being investigated for its potential to target any specific disease pathway. Its biological effects and potential therapeutic applications remain unknown.

Role of 2,7 Dichloro 3,8 Dimethylquinoline As a Chemical Building Block

Precursor in the Synthesis of Complex Heterocyclic Compounds

The primary role of 2,7-Dichloro-3,8-dimethylquinoline as a building block lies in its capacity to undergo nucleophilic substitution reactions. The chlorine atoms on the quinoline (B57606) ring can be replaced by various functional groups. This reactivity is well-documented for analogous compounds like 2,7-dichloro-3-methylquinoline, where the chlorine atoms are readily substituted. This allows for the introduction of new atoms and moieties, effectively using the dichloro-dimethylquinoline as a scaffold to construct larger, more intricate heterocyclic systems.

The general synthetic utility of quinoline derivatives is widely recognized, with the quinoline core often referred to as a "privileged scaffold" for the development of new compounds. eburon-organics.com Synthetic chemists have demonstrated that functionalized quinolines can be elaborated into fused heterocyclic systems. nih.gov For instance, reactions involving the condensation of reagents with functional groups on the quinoline ring are common strategies. The methyl groups on this compound, while less reactive than the chloro groups, could potentially be functionalized or participate in condensation reactions, further expanding its synthetic versatility.

Ligand in Coordination Chemistry and Catalysis

Quinoline and its derivatives are extensively used as ligands in coordination chemistry due to the nitrogen atom in the pyridine (B92270) ring, which can donate its lone pair of electrons to a metal center. thieme-connect.comresearchgate.net this compound is no exception and can act as a monodentate ligand through its quinoline nitrogen.

The formation of metal complexes with quinoline-based ligands is a key step in the development of novel catalysts. nih.gov For example, copper(II) complexes involving quinoline ligands have been shown to be effective photoredox catalysts for atom transfer radical addition reactions. rsc.org The electronic properties of the this compound ligand, influenced by the electron-withdrawing chloro groups and electron-donating methyl groups, would modulate the catalytic activity of its potential metal complexes.

Furthermore, quinoline-containing ligands have been incorporated into coordination polymers, creating extended network structures with interesting properties. mdpi.com The ability of this compound to act as a ligand suggests its potential use in forming such metallopolymers. However, the presence of the methyl group at the 8-position, adjacent to the nitrogen atom, could introduce steric hindrance, influencing the geometry and stability of the resulting metal complexes.

Potential Applications in Materials Science and Organic Electronics

The field of organic electronics leverages aromatic and heterocyclic compounds for applications in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Quinoline derivatives are recognized as promising materials in this area, often behaving as electron acceptors or p-type semiconductors. researchgate.net They are noted for their luminescence properties and are used as electron transporting and emitting materials in OLEDs. researchgate.netuconn.edu

The potential of this compound in materials science is rooted in its planar, aromatic structure, which facilitates intermolecular π-π stacking interactions. libretexts.org These noncovalent interactions are crucial for charge transport in organic semiconductor materials. rsc.orgrsc.org Indeed, weak π-π stacking interactions have been observed in the crystal structure of a closely related isomer, 2,4-dichloro-7,8-dimethylquinoline, with centroid-centroid distances between rings measured at 3.791 Å and 3.855 Å. nih.gov It is highly probable that this compound also exhibits such interactions, making it a candidate for investigation as an organic semiconductor.

Moreover, its ability to act as a ligand opens the door to its use in creating photoluminescent coordination polymers, where the quinoline moiety can contribute to the electronic and optical properties of the final material. mdpi.com The combination of a rigid, planar aromatic system with coordinating ability makes it a promising scaffold for designing functional materials.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108097-00-3 | bldpharm.com |

| Molecular Formula | C₁₁H₉Cl₂N | uni.lu |

| Monoisotopic Mass | 225.0112 Da | uni.lu |

| Predicted XlogP | 4.5 | uni.lu |

| Predicted Collision Cross Section ([M+H]⁺) | 142.9 Ų | uni.lu |

Advanced Analytical Methodologies for the Detection and Quantification of 2,7 Dichloro 3,8 Dimethylquinoline

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are paramount for separating 2,7-Dichloro-3,8-dimethylquinoline from complex mixtures, a common requirement in both research and industrial applications. The selection of the technique is contingent on the sample matrix, the required sensitivity, and the concentration of the analyte.

High-Performance Liquid Chromatography (HPLC) with Various Detectors (e.g., UV-DAD, Fluorescence Detector)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of substituted quinolines. researchgate.netresearchgate.net For a compound like this compound, a reversed-phase HPLC system would be the standard approach. The separation mechanism is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18 or C8) and a polar mobile phase.

The choice of detector is critical for achieving the desired selectivity and sensitivity. A Diode-Array Detector (DAD) is often employed as it can acquire UV-visible spectra across a range of wavelengths simultaneously. This provides not only quantitative data but also qualitative information that can help in peak identification and purity assessment. The aromatic quinoline (B57606) core of the molecule is expected to exhibit strong UV absorbance.

For enhanced sensitivity, a fluorescence detector can be utilized, as many quinoline derivatives exhibit natural fluorescence. The excitation and emission wavelengths would need to be optimized for this compound to maximize the signal-to-noise ratio, enabling trace-level detection. The purity of synthesized quinoline derivatives is often confirmed using HPLC coupled with a UV-Visible Diode Array detector. nih.gov

A study on antileishmanial 2-substituted quinolines developed a SPE/HPLC/DAD method for their determination in rat plasma, showcasing the applicability of this technique for complex biological matrices. researchgate.net The method development involved optimizing the mobile phase composition, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol, and employing a gradient elution to resolve the parent compounds and their metabolites. researchgate.net

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Quinolines

| Parameter | Typical Setting | Rationale for this compound |

| Column | Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Effective for retaining and separating nonpolar to moderately polar organic compounds like substituted quinolines. nih.gov |

| Mobile Phase | Gradient of Acetonitrile and Water (with formic acid or buffer) | Allows for the elution of a range of compounds with varying polarities and improves peak shape. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC, providing good separation efficiency and reasonable run times. |

| Detector | UV-DAD (e.g., 254 nm, 280 nm) or Fluorescence | UV detection is suitable for the quinoline ring system. Fluorescence offers higher sensitivity if the compound is fluorescent. |

| Injection Volume | 5-20 µL | Dependent on sample concentration and system sensitivity. |

This table is a generalized representation based on methods for similar compounds and would require empirical optimization for this compound.

Gas Chromatography (GC) Coupled with Mass Spectrometry (GC-MS) for Trace Analysis

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Given its structure, this compound is expected to be amenable to GC analysis. The coupling of GC with a Mass Spectrometry (MS) detector provides a highly sensitive and specific analytical method. oup.commadison-proceedings.com

In GC-MS analysis, the sample is first vaporized and separated based on its boiling point and interaction with the stationary phase in a capillary column. A nonpolar or medium-polarity column, such as one coated with a trifluoropropyl silicone (QF-1) or a 5% phenyl-methylpolysiloxane (DB-5MS), would likely be effective for separating chlorinated quinolines. oup.commadison-proceedings.com

Following separation, the analyte enters the mass spectrometer, where it is ionized, typically by electron impact (EI). The resulting mass spectrum, which shows the mass-to-charge ratio of the parent ion and its fragmentation pattern, serves as a chemical fingerprint for identification. madison-proceedings.com This high degree of specificity makes GC-MS ideal for trace analysis in complex matrices like environmental samples or textiles. madison-proceedings.com The characteristic isotopic pattern of chlorine (two isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio) would be a key feature in the mass spectrum of this compound, aiding in its unambiguous identification.

Spectrometric Detection Methods (e.g., Spectrofluorimetry)

While often used as a detector in chromatography, spectrofluorimetry can also be employed as a standalone technique for the quantification of fluorescent compounds in relatively simple mixtures. Quinolines are known for their potential as fluorophores. If this compound exhibits significant fluorescence, spectrofluorimetry could offer a highly sensitive and selective method for its direct measurement. This would involve determining the optimal excitation wavelength that produces the most intense emission at a specific wavelength. The intensity of this emission is directly proportional to the concentration of the compound. However, this method is susceptible to interference from other fluorescent species in the sample, which is why it is often coupled with a separation technique like HPLC.

Optimization of Sample Preparation Procedures (e.g., Liquid-Liquid Extraction, Solid Phase Extraction) for Complex Matrices

The successful analysis of this compound in complex matrices such as environmental samples, biological fluids, or industrial products hinges on an effective sample preparation procedure. The goal is to isolate the analyte from interfering components and concentrate it to a level suitable for detection.

Liquid-Liquid Extraction (LLE) is a classic technique that can be applied. It involves partitioning the analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. For a relatively nonpolar compound like this compound, extraction from an aqueous matrix into a solvent like dichloromethane (B109758) or hexane (B92381) would be effective. The efficiency of the extraction can be optimized by adjusting the pH of the aqueous phase to ensure the quinoline is in its neutral, more organosoluble form.

Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE. researchgate.net SPE involves passing the sample through a cartridge containing a solid sorbent. For this compound, a reversed-phase sorbent (like C18) would be appropriate. The analyte is retained on the sorbent while more polar impurities are washed away. The purified analyte is then eluted with a small volume of a strong organic solvent. A study on the determination of antileishmanial 2-substituted quinolines in rat plasma successfully utilized trifunctional tC18 cartridges for sample cleanup, achieving recoveries between 80.6% and 88.2%. researchgate.net

For solid samples, such as textiles or soil, an initial extraction step using a suitable organic solvent, possibly aided by ultrasonication, would be necessary before further cleanup by LLE or SPE. madison-proceedings.com For instance, a method for determining quinoline in textiles used ultrasonic extraction with toluene. madison-proceedings.com

Table 2: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Applicability |

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, low cost. | Can be labor-intensive, uses large solvent volumes. | Extraction from aqueous samples. |

| Solid-Phase Extraction (SPE) | Analyte retained on a solid sorbent, then eluted. | High recovery, high concentration factor, low solvent use, easily automated. | Higher cost of consumables (cartridges). | Cleanup of complex aqueous and organic samples. researchgate.net |

| Ultrasonic Extraction | Use of ultrasonic waves to enhance solvent extraction from a solid matrix. | Faster than traditional Soxhlet extraction, efficient. | Can generate heat, potentially degrading thermolabile compounds. | Extraction from solid samples like textiles or soil. madison-proceedings.com |

Assessment of Detection Limits, Sensitivity, and Reproducibility in Analytical Applications

The performance of any analytical method developed for this compound must be rigorously validated by assessing key parameters such as the limit of detection (LOD), limit of quantification (LOQ), sensitivity, and reproducibility.

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of the analyte that can be reliably distinguished from background noise, while the LOQ is the lowest concentration that can be measured with acceptable precision and accuracy. For the analysis of 2-substituted quinolines in plasma by HPLC-DAD, LODs were reported to be in the range of 5 to 20 ng/mL. researchgate.net A GC-MS method for quinoline in textiles reported a much lower detection limit of 0.1 mg/kg, demonstrating the high sensitivity of this technique for trace analysis. madison-proceedings.com

Sensitivity: This is typically represented by the slope of the calibration curve. A steeper slope indicates a greater change in signal for a unit change in concentration, signifying higher sensitivity.

Reproducibility: This assesses the consistency of the results over repeated measurements. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. For instance, in the analysis of quinoline in textiles, the RSDs ranged from 1.4% to 3.8%. madison-proceedings.com The intra-day and inter-day precision for the HPLC analysis of 2-substituted quinolines in plasma standards showed RSD values between 1.0% and 5.2%. researchgate.net

These parameters are crucial for ensuring that the chosen analytical method is fit for its intended purpose, whether it be for regulatory compliance, quality control, or research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.